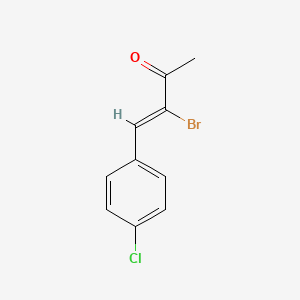

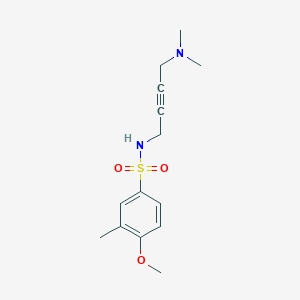

![molecular formula C28H29N5O2 B2521143 1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide CAS No. 1351772-16-1](/img/structure/B2521143.png)

1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-N’-(2-phenylethyl)urea” is a complex organic molecule that contains several functional groups. It has a benzothiazole group, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . It also contains a chlorophenyl group, which is a benzene ring with a chlorine atom attached, and a phenylethyl group, which is a benzene ring attached to an ethyl group. The entire molecule is linked together by a urea group, which is a functional group consisting of a carbonyl group flanked by two amine groups.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazole group would likely contribute to the rigidity of the molecule, while the chlorophenyl and phenylethyl groups could potentially introduce some flexibility depending on their positions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiazole, chlorophenyl, and phenylethyl groups. The benzothiazole group can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzothiazole group could potentially make the compound more planar, which could influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Anticancer Investigations

Urea derivatives, including those containing the benzothiazolyl moiety, have been synthesized and evaluated for their ability to inhibit various enzymes, such as urease, β-glucuronidase, and snake venom phosphodiesterase. Additionally, some of these compounds have shown promising anticancer activity. For instance, a compound similar to the one demonstrated in vitro anticancer activity against prostate cancer cell lines, highlighting the potential of benzothiazole-containing urea derivatives in the development of new anticancer drugs (Mustafa, Perveen, & Khan, 2014).

Anticonvulsant Properties

Newly synthesized benzothiazolyl urea compounds have been evaluated for their anticonvulsant properties. Compounds with specific substituents on the benzothiazole moiety exhibited significant protection in Maximal Electroshock Seizure (MES) tests, suggesting their utility as potential anticonvulsant agents (Siddiqui, Rana, Khan, Haque, Alam, Ahsan, & Arshad, 2009).

Anthelmintic Activity

Derivatives of thiazolidinones, including those linked to the benzothiazole structure, have shown a broad spectrum of biological activities, including anthelmintic effects. Novel urea derivatives synthesized from benzothiazolyl compounds exhibited good to moderate anthelmintic activity against specific test organisms, indicating their potential as anthelmintic agents (Sarkar, Dwivedi, & Chauhan, 2013).

Cytotoxicity and DNA-Topoisomerase Inhibition

Some benzothiazole-containing urea derivatives have been synthesized and assessed for their cytotoxic effects against cancer cell lines, as well as their ability to inhibit DNA topoisomerases. These activities are crucial for the development of new therapeutic agents targeting cancer cells' DNA replication and repair mechanisms (Esteves-Souza, Pissinate, Nascimento, Grynberg, & Echevarria, 2006).

Plant Growth Regulation

Certain diphenylurea derivatives, including those related to benzothiazole, have been explored for their ability to induce somatic embryogenesis in plants. This research suggests potential applications in agriculture and plant biotechnology for the regulation of plant growth and development (Carra, Pasquale, Ricci, & Carimi, 2006).

Wirkmechanismus

Target of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . Therefore, it can be inferred that these compounds might also target the parasites causing these diseases, such as Leishmania and Plasmodium species.

Mode of Action

A molecular docking study conducted on a similar compound revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that these compounds might interact with their targets in a similar manner, leading to inhibition of the target’s function.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar compounds , it can be inferred that these compounds might interfere with the biochemical pathways essential for the survival and proliferation of Leishmania and Plasmodium species.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that these compounds might also exhibit similar effects.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(2-methylphenyl)methyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N5O2/c1-19-9-11-21(12-10-19)25-31-28(35-32-25)24-8-5-15-29-26(24)33-16-13-22(14-17-33)27(34)30-18-23-7-4-3-6-20(23)2/h3-12,15,22H,13-14,16-18H2,1-2H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOQRFRJBWWRNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=CC=C5C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![N-(2,5-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2521064.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide](/img/structure/B2521068.png)

![4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2521071.png)

![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline](/img/structure/B2521073.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2521084.png)